molecular formula C8H11NO3S B8793982 2,5-Dimethylsulfanilic acid CAS No. 27897-08-1

2,5-Dimethylsulfanilic acid

Cat. No.: B8793982
CAS No.: 27897-08-1
M. Wt: 201.25 g/mol
InChI Key: QTYQPEBQHHUSIK-UHFFFAOYSA-N
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Description

2,5-Dichlorosulfanilic acid (C₆H₅Cl₂NO₃S, MW 242.07) is a sulfonic acid derivative with two chlorine substituents at the 2- and 5-positions of the benzene ring and a sulfonic acid group at the 4-position. Its sodium salt (CAS 41295-98-1) is also commercially relevant .

Properties

CAS No.

27897-08-1

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-amino-2,5-dimethylbenzenesulfonic acid

InChI

InChI=1S/C8H11NO3S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12)

InChI Key

QTYQPEBQHHUSIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)C)N

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • CAS Number : 88-50-6
  • Synonyms: 2,5-Dichloroaniline-4-sulfonic acid, 4-amino-2,5-dichlorobenzenesulfonic acid .
  • Solubility : Typically provided as a 10 mM solution in research settings .
  • Storage : Stable at room temperature when protected from moisture .

Comparison with Structurally Similar Compounds

However, general comparisons can be inferred based on functional group substitutions:

a. Sulfanilic Acid (4-Aminobenzenesulfonic Acid)

  • Structure : Lacks chlorine substituents.
  • Applications : Widely used as a dye intermediate and analytical reagent.
  • Key Difference : The absence of chlorine groups in sulfanilic acid reduces its molecular weight (173.19 g/mol) and alters reactivity compared to the dichloro derivative.

b. 4-Chlorosulfanilic Acid

  • Structure : Single chlorine substituent at the 4-position.
  • Applications : Intermediate in pesticide synthesis.
  • Key Difference: The mono-chloro derivative has lower steric hindrance and different electronic effects compared to the 2,5-dichloro analogue.

c. 2,5-Furandicarboxylic Acid (2,5-FDCA)

  • Structure : A biobased furan dicarboxylic acid, unrelated to sulfanilic acid but included in the evidence for context .
  • Applications : Used to synthesize sustainable polymers (e.g., PBF, PHF).
  • Key Difference : 2,5-FDCA-based polymers exhibit mesophase behavior and crystallinity dependent on diol subunit length, unlike sulfanilic acid derivatives .

Research Findings on Related Compounds (from Evidence)

b. 2,5-Dichlorosulfanilic Acid in Research

  • Current Use : Primarily as a reagent for specialized organic syntheses.
  • Commercial Availability : Supplied by vendors like GLPBIO as a research-grade chemical .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the structural identity and purity of 2,5-Dimethylsulfanilic acid?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy validate structural features. Cross-reference with pharmacopeial standards (e.g., USP monographs for sulfanilic acid derivatives) to ensure method reliability .
  • Data Interpretation : Compare observed spectral peaks (e.g., sulfonic acid group at ~1030 cm⁻¹ in FTIR) with literature values. For HPLC, retention time deviations >2% may indicate impurities .

Q. How can researchers synthesize this compound with high yield and minimal byproducts?

  • Synthetic Route : Start with sulfonation of 2,5-dimethylaniline using concentrated sulfuric acid under controlled temperature (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC). Neutralize with sodium bicarbonate and recrystallize from ethanol/water for purification .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to H₂SO₄) and reaction time (4–6 hours) to suppress side products like sulfone derivatives .

Q. What are the critical storage conditions to ensure long-term stability of this compound?

  • Guidelines : Store in airtight, light-resistant containers at –20°C to prevent thermal degradation and oxidation. Conduct stability studies under accelerated conditions (40°C/75% RH) to validate shelf life .
  • Monitoring : Use differential scanning calorimetry (DSC) to detect phase changes and HPLC to track purity over time .

Advanced Research Questions

Q. How does this compound participate in catalytic oxidation reactions, and what mechanistic insights are critical for experimental design?

  • Mechanistic Analysis : The sulfonic acid group acts as a proton donor in acid-catalyzed reactions, such as esterification. In oxidative cleavage studies (e.g., ozonolysis), monitor intermediates via mass spectrometry (MS) to identify reactive sites .
  • Experimental Design : Use kinetic isotope effects (KIE) to probe rate-determining steps. For example, deuterated substrates can clarify hydrogen abstraction pathways .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Case Study : If NMR signals for methyl groups overlap with aromatic protons, employ 2D NMR techniques (e.g., COSY, HSQC) to assign peaks unambiguously. Compare with computational simulations (DFT) to validate assignments .
  • Troubleshooting : Contradictions in mass spectra (e.g., unexpected m/z ratios) may arise from in-source fragmentation. Use softer ionization methods (e.g., ESI instead of EI) to preserve molecular integrity .

Q. What experimental strategies mitigate pH-dependent degradation of this compound in aqueous solutions?

  • Buffering Systems : Prepare solutions in phosphate buffer (pH 6.5–7.5) to stabilize the sulfonic acid moiety. Avoid alkaline conditions (pH >8), which promote hydrolysis .
  • Kinetic Studies : Conduct Arrhenius plots to model degradation rates across pH levels. Use UV-Vis spectroscopy to track absorbance changes at λ_max ≈ 260 nm .

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